molecular formula C17H22N4S B6472793 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2,3-dimethylphenyl)piperazine CAS No. 2640882-58-0

1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B6472793
CAS No.: 2640882-58-0
M. Wt: 314.5 g/mol
InChI Key: IYWCGZJFMGDONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a 1,2,4-thiadiazole core substituted with a cyclopropyl group at position 3 and a piperazine ring at position 3. The piperazine is further functionalized with a 2,3-dimethylphenyl group. The thiadiazole heterocycle contributes to electron-deficient characteristics, while the cyclopropyl group enhances steric bulk and metabolic stability. The 2,3-dimethylphenyl substituent on piperazine is associated with improved lipophilicity and receptor interactions, as evidenced in pharmacological studies .

Properties

IUPAC Name

3-cyclopropyl-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-12-4-3-5-15(13(12)2)20-8-10-21(11-9-20)17-18-16(19-22-17)14-6-7-14/h3-5,14H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWCGZJFMGDONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Variations in Piperazine Substituents

The 2,3-dimethylphenyl group distinguishes this compound from analogs with other aryl substituents:

  • 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine (MW: 298.77 g/mol): Replacing 2,3-dimethylphenyl with 4-fluorophenyl reduces steric hindrance but increases polarity. This derivative is marketed for research use, though its biological activity remains uncharacterized .
  • No pharmacological data are available .
  • 1-(2,3-Dimethylphenyl)piperazine derivatives: In pyridazinone hybrids, this substituent conferred superior analgesic activity (higher than aspirin in writhing tests) compared to phenyl or 4-chlorophenyl analogs .

Modifications to the Thiadiazole Core

  • 5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole : Replacing piperazine with homopiperazine (a 7-membered ring) increases conformational flexibility. However, this structural change may reduce receptor selectivity .

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group increases logP compared to phenyl-substituted thiadiazoles, enhancing blood-brain barrier penetration .
  • Solubility : Derivatives like 1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine are reported as soluble, whereas 2,3-dimethylphenyl analogs may exhibit lower aqueous solubility due to hydrophobicity .

Comparative Data Table

Compound Name Thiadiazole Substituent Piperazine Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound 3-cyclopropyl 2,3-dimethylphenyl 309.41* High analgesic activity
1-(4-Fluorophenyl)piperazine analog 3-chloro 4-fluorophenyl 298.77 Research use (no activity data)
1-(3-Chlorophenyl)piperazine 3-(3-chlorophenyl) H 280.78 Uncharacterized
Pyridazinone hybrid 6d N/A 2,3-dimethylphenyl ~350 (estimated) Analgesic (ED50 < aspirin)

*Calculated based on molecular formula (C15H19N5S).

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